L-Tyrosine-13C,15N

Quantitative Proteomics Metabolomics Internal Standard

L-Tyrosine-13C,15N (uniformly 13C9,15N-labeled) provides a definitive +10 Da mass shift for unambiguous LC-MS/MS discrimination from endogenous tyrosine. Unlike 13C-only analogs (+6 Da), dual 13C/15N labeling eliminates isotopic envelope overlap and corrects 1.6–8-fold overestimation artifacts inherent to bulk 13C measurements in metabolic flux studies. Supplied with 98 atom% 13C, 98 atom% 15N, and ≥95% chemical purity; validated for SILAC, bio-NMR, and absolute quantification workflows. Choose fully labeled L-Tyrosine-13C,15N when quantitative accuracy cannot be compromised.

Molecular Formula C9H11NO3
Molecular Weight 183.17 g/mol
Cat. No. B12388234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine-13C,15N
Molecular FormulaC9H11NO3
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1
InChIKeyOUYCCCASQSFEME-HJRUCTFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: L-Tyrosine-13C,15N Stable Isotope-Labeled Amino Acid for Quantitative Proteomics and Metabolic Tracing


L-Tyrosine-13C,15N is a uniformly labeled stable isotope analog of the proteinogenic amino acid L-tyrosine, in which all nine carbon atoms are substituted with carbon-13 and the sole nitrogen atom is replaced with nitrogen-15 . This dual-labeling strategy yields a molecular mass of 191.12 g/mol—a +10 Da shift from the unlabeled parent compound (181.19 g/mol)—that enables unambiguous mass spectrometric discrimination in complex biological matrices . The compound retains the identical chemical and biological properties of natural L-tyrosine, including chiral integrity (optical activity [α]25/D -12.0°, c = 1 in 1 M HCl), ensuring faithful metabolic incorporation without perturbing native biochemical pathways .

Technical Justification: Why Unlabeled, Singly-Labeled, or Alternatively-Labeled Tyrosine Analogs Are Inadequate for High-Resolution Quantitative Workflows


Substituting L-Tyrosine-13C,15N with unlabeled tyrosine, 13C-only analogs, or 15N-only analogs compromises analytical rigor in quantitative mass spectrometry and metabolic flux studies. Unlabeled tyrosine co-elutes and shares identical m/z with endogenous tyrosine, precluding its use as an internal standard for absolute quantification in complex biological matrices [1]. Singly-labeled variants (e.g., L-Tyrosine-13C6) provide a smaller mass shift (+6 Da) that may overlap with isotopic envelopes of other analytes or endogenous species, reducing quantitative accuracy [1]. Critically, compound-specific stable isotope (CSI) measurements using dual-labeled tyrosine (13C,15N) reveal that bulk 13C enrichment measurements overestimate true amino acid uptake by 1.6- to 8-fold across plant tissues due to assimilation of tracer-derived carbon fragments—an artifact corrected only by tracking both heavy isotopes simultaneously [2]. Similarly, for protein NMR structure determination, conventional uniformly 13C,15N-labeled proteins yield extensive signal overlap in aromatic regions, whereas strategic alternative labeling patterns such as those employed in SAIL-Tyr are required to achieve well-resolved resonances and accurate structural constraints [3]. Thus, procurement of the fully 13C,15N-labeled species is non-negotiable for applications demanding maximal analytical specificity, quantitative accuracy, and metabolic tracing fidelity.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for L-Tyrosine-13C,15N


Isotopic Purity Advantage: 99 Atom % 13C and 15N vs. Industry-Standard 98 Atom %

L-Tyrosine-13C,15N is commercially available with isotopic enrichment of 99 atom % for both 13C and 15N [1]. This represents a 1 percentage point absolute increase over the more commonly offered 98 atom % specification found in products such as Sigma-Aldrich 607991 . While seemingly modest, this 1% improvement in isotopic purity translates to a proportional reduction in the unlabeled isotopic impurity background, which directly enhances the lower limit of quantitation (LLOQ) and signal-to-noise ratio in LC-MS/MS assays, particularly when analyzing low-abundance tyrosine-derived metabolites in limited biological samples.

Quantitative Proteomics Metabolomics Internal Standard

Mass Spectrometric Discrimination: +10 Da Mass Shift Enables Unambiguous Resolution from Endogenous Tyrosine

The uniform substitution of all nine carbon atoms with 13C and the single nitrogen atom with 15N increases the molecular mass of L-Tyrosine-13C,15N to 191.12 g/mol, representing a +10 Da mass shift relative to the unlabeled parent compound (181.19 g/mol) . In contrast, commercially available alternative labeled analogs such as L-Tyrosine-13C6 (+6 Da) or L-Tyrosine-15N (+1 Da) provide significantly smaller mass shifts. The +10 Da shift ensures that the labeled tyrosine isotopologue cluster is fully baseline-resolved from the endogenous unlabeled tyrosine cluster in MS1 scans, eliminating isotopic cross-talk that compromises quantification accuracy in SILAC and targeted metabolomics workflows [1].

SILAC Quantitative Proteomics LC-MS/MS

In Vivo Metabolic Tracing: Dual 13C/15N Labeling Corrects 1.6- to 8-Fold Overestimation of Amino Acid Uptake Inherent to Bulk 13C Measurements

A field study applying dual-labeled (13C,15N) amino acids—including tyrosine—to Plantago lanceolata monocultures demonstrated that compound-specific stable isotope (CSI) measurements of 13C enrichment were strictly limited to the applied amino acid, confirming no incorporation of tracer-derived carbon fragments into other amino acids [1]. In contrast, bulk 13C measurements overestimated amino acid uptake by factors of 8-fold for fine roots, 5-fold for storage roots, 1.6-fold for shoots, and 6-fold for the whole plant [1]. This class-level evidence for dual-labeled amino acids establishes that only the simultaneous tracking of both 13C and 15N isotopes prevents artifactual overestimation of true metabolic incorporation.

Metabolic Flux Analysis Plant Biology Stable Isotope Probing

In Vivo Pharmacokinetic Tracing: Plasma Isotopic Enrichment of [13C9,15N]Tyrosine Peaks at 5.2% at 60 Minutes Post-Administration

In a pharmacokinetic study, Lewis rats were administered Tyros 2 supplemented with 20 mg/mL stable isotope-labeled L-tyrosine (13C9,15N) via oral gavage [1]. Plasma [13C9,15N]tyrosine isotopic enrichment was quantified by LC-ESI-MS/MS, demonstrating a peak mean enrichment of 5.2 ± 0.2% at 60 minutes post-dose, which declined to 1.8 ± 0.3% at 90 minutes and 1.1 ± 0.5% at 120 minutes [1]. Baseline (t=0) enrichment was below the instrument detection threshold (<0.01%) [1]. This time-resolved enrichment profile provides a quantitative benchmark for tracer uptake and clearance kinetics, and it demonstrates the compound's suitability for tracking tyrosine-to-dopamine conversion in vivo (pancreatic [13C8,15N]dopamine enrichment reached 4.4 ± 1.4% at 120 minutes) [1].

Pharmacokinetics Neurotransmitter Metabolism LC-MS/MS

Analytical Sensitivity: L-Tyrosine-13C9,15N as Internal Standard Enables Plasma LOD of 0.3 ng/mL for Derivatized Analytes

In a validated LC-MS/MS method for determining ibotenic acid (IBA) in plasma, L-tyrosine-13C9,15N was employed as the internal standard after bimolecular dansylation derivatization [1]. The method achieved a limit of detection (LOD) of 0.3 ng/mL for IBA in plasma [1]. This application demonstrates the compound's effectiveness as an internal standard for achieving sub-ng/mL sensitivity in complex biological matrices, leveraging the +10 Da mass shift to avoid interference from endogenous tyrosine and other matrix components.

Bioanalysis LC-MS/MS Method Validation

Optical Purity: 99% Enantiomeric Excess Ensures Faithful Chiral Recognition in Biological Systems

L-Tyrosine-13C,15N is specified with an optical purity of 99% enantiomeric excess (ee) for the L-isomer [1]. In comparison, enzymatically synthesized L-tyrosine labeled with 13C and 15N has been reported to achieve high optical purity, though specific ee values vary by synthetic route [2]. The 99% ee specification ensures that ≤1% D-tyrosine contamination is present, which is critical for applications where stereospecific enzymatic recognition (e.g., tyrosinase, tyrosine hydroxylase) or chiral protein incorporation is required. D-Tyrosine contamination could competitively inhibit L-tyrosine-specific enzymes or produce aberrant incorporation artifacts in SILAC experiments.

Chiral Chromatography Enzymatic Assays Protein Incorporation

Optimal Procurement Scenarios: High-Value Applications for L-Tyrosine-13C,15N Based on Verified Quantitative Evidence


Absolute Quantification of Tyrosine and Its Metabolites in Biological Fluids via LC-MS/MS

Utilize L-Tyrosine-13C9,15N as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous L-tyrosine and its downstream metabolites (e.g., dopamine, norepinephrine) in plasma, serum, urine, or tissue homogenates [1]. The +10 Da mass shift ensures complete chromatographic co-elution with the analyte while providing baseline mass spectrometric resolution from the unlabeled endogenous species, correcting for matrix effects, ionization efficiency variability, and sample preparation losses . The high isotopic purity (up to 99 atom %) minimizes background signal from residual unlabeled tyrosine, enabling sub-ng/mL limits of detection in validated bioanalytical methods [2].

SILAC-Based Quantitative Proteomics for Relative Protein Abundance Determination

Incorporate L-Tyrosine-13C9,15N into SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media formulations for multiplexed quantitative proteomic comparisons . The uniform 13C and 15N labeling yields a +10 Da mass shift in all tyrosine-containing peptides, enabling accurate MS1-based peptide ratio quantification without the chromatographic retention time shifts associated with deuterium labeling [3]. The high optical purity (99% ee L-isomer) ensures faithful incorporation into newly synthesized proteins without stereochemical artifacts [4].

In Vivo Metabolic Flux Analysis of Tyrosine Catabolism and Neurotransmitter Biosynthesis

Administer L-Tyrosine-13C9,15N as an in vivo tracer to quantify the kinetics of tyrosine uptake, clearance, and conversion to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) [1]. The dual 13C/15N labeling enables compound-specific isotope analysis (CSIA) that avoids the 1.6- to 8-fold overestimation artifacts inherent to bulk 13C measurements when tracking amino acid assimilation [5]. Time-resolved isotopic enrichment measurements in plasma and target tissues provide quantitative flux data essential for pharmacokinetic modeling, disease mechanism studies (e.g., Parkinson's disease), and nutritional intervention assessments [1].

High-Resolution NMR-Based Protein Structure Determination with Reduced Spectral Overlap

Employ L-Tyrosine-13C9,15N as a precursor for expressing uniformly 13C,15N-labeled proteins or, in combination with alternative labeling strategies (e.g., SAIL-Tyr), to obtain well-resolved aromatic 13C/1H NMR signals [6]. While uniformly labeled proteins are standard for backbone assignments, alternative labeling patterns such as ε- or ζ-SAIL Tyr provide dramatic spectral simplification and sensitivity enhancement for aromatic ring signals, enabling more accurate protein structure determination compared to conventional uniformly 13C,15N-labeled proteins [6]. The compound's suitability for bio-NMR applications is vendor-verified .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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